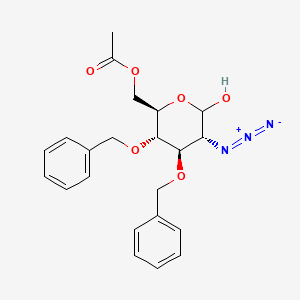
(5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate is a complex organic molecule featuring multiple functional groups, including azide, benzyloxy, hydroxyl, and ethanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate typically involves multiple steps. One common approach is to start with a tetrahydropyran derivative, which undergoes functionalization to introduce the azido, benzyloxy, and hydroxyl groups. The final step involves esterification to form the ethanoate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azido group can be reduced to an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation (Pd/C, H2) are common.
Substitution: Nucleophilic reagents such as NaN3 (Sodium azide) in polar aprotic solvents like DMSO (Dimethyl sulfoxide) are used.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the azido group can be used for bioorthogonal labeling, allowing for the tracking of biomolecules in living systems.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents, particularly in drug delivery systems due to their ability to undergo specific chemical transformations.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate depends on its specific application. For instance, in bioorthogonal labeling, the azido group reacts with alkyne-containing molecules via the Huisgen cycloaddition reaction, forming a stable triazole linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
Comparison with Similar Compounds
Similar Compounds
(5-azido-3,4-dihydroxy-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate: Similar structure but with dihydroxy groups instead of benzyloxy.
(5-azido-3,4-bis(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl ethanoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
The uniqueness of (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both azido and benzyloxy groups provides versatility in synthetic modifications and potential biological activities.
Properties
Molecular Formula |
C22H25N3O6 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H25N3O6/c1-15(26)28-14-18-20(29-12-16-8-4-2-5-9-16)21(19(24-25-23)22(27)31-18)30-13-17-10-6-3-7-11-17/h2-11,18-22,27H,12-14H2,1H3/t18-,19-,20-,21-,22?/m1/s1 |
InChI Key |
GKZFEMRXZMCDPE-HDKZTWHISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


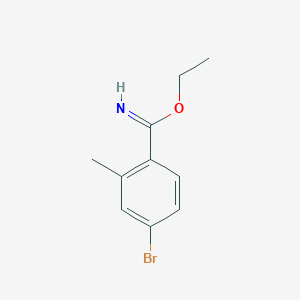
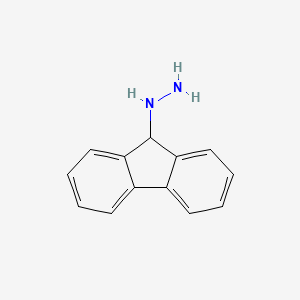




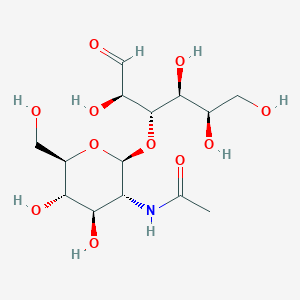

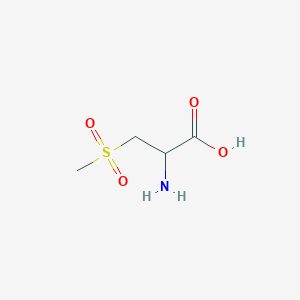
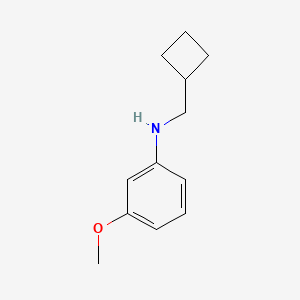


![2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434305.png)
![Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
